molecular formula C13H17NO2 B1467513 1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol CAS No. 1341179-76-7

1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol

Cat. No.: B1467513
CAS No.: 1341179-76-7
M. Wt: 219.28 g/mol
InChI Key: YUPHPXPWRCPDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a pyrrolidine ring substituted with a hydroxy group and a 3,5-dimethylbenzoyl moiety. The pyrrolidine scaffold is a privileged structure in pharmaceutical science, valued for its saturated, three-dimensional (3D) coverage and the ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The specific stereochemistry of the pyrrolidine ring and its substituents can be critical for biological activity, as proteins are enantioselective and different spatial orientations can lead to different binding modes and biological profiles . Research into similar pyrrolidine-containing compounds has highlighted their application in the development of therapeutics for central nervous system (CNS) disorders and as novel analgesic agents . For instance, recent studies have identified substituted pyrrolidine compounds as key components in dual-target ligands for the mu opioid receptor (MOR) and dopamine D3 receptor (D3R), a strategy aimed at developing analgesics with reduced misuse liability . Furthermore, pyrrolidine derivatives have been explored as orexin receptor agonists for the potential treatment of conditions like narcolepsy . The presence of the hydroxy group on the pyrrolidine ring contributes to the molecule's polarity and hydrogen-bonding capacity, which can be crucial for its interaction with biological targets. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in pharmacological studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(3,5-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-9-5-10(2)7-11(6-9)13(16)14-4-3-12(15)8-14/h5-7,12,15H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPHPXPWRCPDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N2CCC(C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compound for Comparison: 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid ()

Property This compound 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid
Ring Structure Pyrrolidine (5-membered) Azetidine (4-membered)
Substituent Hydroxyl (-OH) Carboxylic Acid (-COOH)
Molecular Formula C₁₃H₁₇NO₂* C₁₃H₁₅NO₃
Molecular Weight ~235.28 g/mol* 233.26 g/mol
Purity Not specified ≥95%
Storage Stability Likely stable (no data) Long-term storage noted; product discontinued

Structural Implications :

  • Functional Groups : The hydroxyl group in the pyrrolidine derivative may improve solubility in polar solvents compared to the carboxylic acid in the azetidine compound, which is more acidic (pKa ~2-3 vs. ~10-12 for -OH). This difference could influence bioavailability and binding interactions in biological systems.

Research and Application Insights

  • 1-(3,5-Dimethylbenzoyl)azetidine-3-carboxylic acid was discontinued commercially (), suggesting challenges in synthesis, stability, or efficacy. Its carboxylic acid group might contribute to metabolic instability or poor membrane permeability in vivo.
  • The pyrrolidine analog’s hydroxyl group could offer a balance between solubility and lipophilicity, making it more suitable for drug discovery pipelines where moderate polarity is advantageous.

Limitations of Available Data

Comprehensive comparisons with other analogs (e.g., piperidine or morpholine derivatives) are hindered by a lack of accessible data. Further studies are needed to evaluate:

  • Synthetic Routes : Yield and scalability of the pyrrolidine derivative.
  • Biological Activity : Comparative efficacy in target systems (e.g., enzyme inhibition assays).
  • Toxicity Profiles : Differences in metabolic pathways due to functional group variations.

Preparation Methods

Preparation of 3,5-Dimethylbenzoyl Chloride

The acyl chloride intermediate, 3,5-dimethylbenzoyl chloride, is prepared from 3,5-dimethylbenzoic acid via reaction with thionyl chloride (SOCl₂). A patented staged reaction method optimizes yield, purity, and cost-efficiency:

Step Reaction Conditions Details
1. Heat-Insulating Reaction 1 hour at <35°C Initial reaction stage to control exotherm and initiate acyl chloride formation
2. Heating Reaction 0.5 hour at 45°C (heating rate 0.5°C/min), then 0.5 hour at 50°C (heating rate 1°C/min) Gradual temperature increase to promote complete conversion
3. Refluxing Reaction 2–3 hours under reflux Ensures full conversion and high purity of product
Molar Ratio 3,5-dimethylbenzoic acid : SOCl₂ = 1 : 2–3 Ensures sufficient chlorinating agent

This method yields 3,5-dimethylbenzoyl chloride with chromatogram purity ≥99.8%, without requiring further purification. Excess thionyl chloride is recovered by distillation, reducing costs and increasing equipment productivity.

Preparation of Pyrrolidin-3-ol

The pyrrolidin-3-ol moiety, specifically (S)-pyrrolidin-3-ol, is prepared by reduction of 3-hydroxy-2-pyrrolidinone using sodium borohydride in diglyme solvent with sulfuric acid catalysis:

Step Reaction Conditions Details
Starting Material (S)-3-Hydroxy-2-pyrrolidinone (0.1 mol)
Reducing Agent Sodium borohydride (0.4 mol)
Solvent Diglyme (1.13 mol)
Acid Catalyst Sulfuric acid (20.2 g) added dropwise over 1 hour
Temperature Initial 25°C, then heated to 80°C for 12 hours
Workup Methanol quenching, neutralization with HCl, pH adjusted to >11 with NaOH, filtration of salts, concentration, and vacuum distillation
Yield & Purity Pure (S)-3-hydroxypyrrolidine obtained Verified by 1H-NMR

This method provides a reliable and scalable route to enantiomerically pure pyrrolidin-3-ol.

Coupling of 3,5-Dimethylbenzoyl Chloride with Pyrrolidin-3-ol

The key step to synthesize 1-(3,5-dimethylbenzoyl)pyrrolidin-3-ol involves acylation of pyrrolidin-3-ol with 3,5-dimethylbenzoyl chloride under controlled conditions:

Parameter Conditions Notes
Base Triethylamine or potassium carbonate Neutralizes HCl formed during acylation
Solvent Dichloromethane or dimethyl sulfoxide (DMSO) DCM used for mild conditions, DMSO for higher temperature reactions
Temperature 5–20°C (for DCM), up to 130°C (for DMSO) Lower temperatures favor selectivity, higher temperatures accelerate reaction
Reaction Time 1–48 hours depending on conditions Longer times at lower temperature for better control
Yield Up to 92% reported High efficiency with proper conditions

Example Procedure:

  • Dissolve (S)-pyrrolidin-3-ol in dichloromethane, cool to 5°C.
  • Add triethylamine followed by dropwise addition of 3,5-dimethylbenzoyl chloride.
  • Stir at ambient temperature for 48 hours.
  • Workup by washing with saturated sodium bicarbonate, drying over magnesium sulfate, and purification by silica gel chromatography.
  • Obtain this compound as a clear oil with 92% yield.

Alternative methods use cesium carbonate or potassium carbonate as base in DMSO at elevated temperatures (up to 130°C) for shorter times (4 hours), yielding similar high purity products.

Summary Table of Preparation Steps

Step Reagents/Conditions Yield Notes
3,5-Dimethylbenzoyl chloride synthesis 3,5-dimethylbenzoic acid + SOCl₂, staged heating (≤50°C), reflux 2–3 h >99.8% purity Efficient, cost-effective, scalable
(S)-Pyrrolidin-3-ol synthesis (S)-3-Hydroxy-2-pyrrolidinone + NaBH₄, diglyme, H₂SO₄, 80°C, 12 h High purity Enantioselective reduction, scalable
Acylation to this compound 3,5-dimethylbenzoyl chloride + (S)-pyrrolidin-3-ol, base (Et₃N or K₂CO₃), DCM or DMSO, 5–130°C, 1–48 h Up to 92% Mild to moderate conditions, chromatography purification

Research Findings and Analysis

  • The use of staged temperature control in the preparation of 3,5-dimethylbenzoyl chloride significantly improves product purity and reduces reagent consumption, which is critical for industrial scale synthesis.
  • Sodium borohydride reduction of 3-hydroxy-2-pyrrolidinone under acidic conditions yields enantiomerically pure (S)-pyrrolidin-3-ol with high efficiency and ease of purification, avoiding more hazardous reducing agents.
  • Acylation reactions benefit from careful temperature control and choice of base to optimize yield and purity. Triethylamine in dichloromethane at low temperature is effective for high-yield synthesis, while potassium or cesium carbonate in DMSO allows for microwave-assisted or higher temperature protocols to shorten reaction times.
  • The overall synthetic sequence is amenable to scale-up due to the stability of intermediates and the ability to recover excess reagents, making it suitable for pharmaceutical and fine chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis typically involves coupling a pyrrolidin-3-ol derivative with 3,5-dimethylbenzoyl chloride under basic conditions. Key steps include refluxing in anhydrous solvents (e.g., toluene or THF) and using catalysts like NaH or Pd(PPh₃)₄ for cross-coupling reactions. For example, describes a similar benzoylation using NaH and TsCl to activate intermediates, while highlights reflux durations (10–30 hours) and purification via recrystallization (MeOH or EtOH). Methodological rigor requires strict control of moisture, stoichiometric ratios, and post-reaction workup (e.g., NaOH washes to remove unreacted reagents) .

Q. How is purification and characterization of this compound achieved in academic settings?

  • Answer : Purification often employs recrystallization (e.g., methanol or ethanol) or column chromatography (silica gel, hexane/EtOAc eluent). Characterization relies on NMR (¹H/¹³C), FTIR (to confirm carbonyl stretches ~1650–1700 cm⁻¹), and HRMS for molecular weight validation. emphasizes the importance of Rf values in TLC for monitoring reaction progress, while reports melting points (245–247°C) and HRMS data (e.g., m/z 420.0893 [M+H]⁺) to confirm purity and structure .

Q. What analytical techniques are essential for resolving stereochemical ambiguities in this compound?

  • Answer : Chiral HPLC or polarimetry can determine enantiomeric excess, while NOESY NMR experiments identify spatial relationships between substituents. X-ray crystallography is definitive for absolute configuration, as seen in for related pyrrolidindiol derivatives. Computational methods (e.g., DFT) may supplement experimental data to predict preferred conformers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound, particularly when intermediates are unstable?

  • Answer : Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps. suggests prolonged reflux (25–30 hours) for complete conversion, while notes that heating unreacted mixtures under reflux improves yields (18% → 40% after optimization). Stabilizing intermediates via low-temperature lithiation (e.g., −78°C) or using protecting groups (e.g., benzyl for hydroxyl groups) may mitigate degradation .

Q. How do researchers address contradictory spectral data (e.g., NMR splitting patterns) arising from dynamic rotational isomerism?

  • Answer : Variable-temperature NMR can resolve overlapping peaks caused by slow interconversion of rotamers. For example, observes dynamic behavior in diaryl-substituted pyrrolidones; cooling the sample to −40°C simplifies splitting patterns. Computational modeling (e.g., Gaussian) can simulate energy barriers between conformers to explain observed spectral complexity .

Q. What strategies are employed to explore structure-activity relationships (SAR) for this compound derivatives in pharmacological studies?

  • Answer : Systematic substitution at the pyrrolidine nitrogen or benzoyl meta-positions is common. and demonstrate replacing methyl groups with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) substituents to modulate bioactivity. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) link structural changes to activity trends .

Q. How are in silico tools applied to predict metabolic pathways or toxicity profiles of this compound?

  • Answer : Tools like PISTACHIO and REAXYS_BIOCATALYSIS () simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Toxicity is assessed via QSAR models (e.g., ProTox-II) for hepatotoxicity or mutagenicity. Experimental validation using microsomal assays (e.g., human liver S9 fractions) confirms predictions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting melting point or solubility data across studies?

  • Answer : Discrepancies often arise from polymorphic forms or impurities. reports a melting point of 245–247°C, but variations may occur if recrystallization solvents differ (e.g., EtOH vs. DMF). Powder XRD and DSC can identify polymorphs, while Karl Fischer titration quantifies residual solvents affecting solubility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol
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1-(3,5-Dimethylbenzoyl)pyrrolidin-3-ol

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